REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[OH-].[Na+].S(Cl)([Cl:11])=O.[C:13]1([CH3:19])C=CC=CC=1>>[ClH:11].[Cl:11][CH2:13][CH2:19][N:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1 |f:1.2,5.6|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
2-chlorohydrin
|
Quantity
|
4.6 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
8.3 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to the reflux temperature
|
Type
|
CUSTOM
|
Details
|
reacted for 5 h
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
WASH
|
Details
|
to wash the reaction mixture
|
Type
|
CUSTOM
|
Details
|
The organic layer obtained
|
Type
|
WASH
|
Details
|
was washed with a saturated saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
TEMPERATURE
|
Details
|
Into the filtrate cooled in an ice bath
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to dry in reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized with ethyl acetate
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClCCN1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.9 g | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |